molecular formula C15H28O5 B052955 1,2-Dihexanoyl-sn-glycerol

1,2-Dihexanoyl-sn-glycerol

Cat. No.: B052955
M. Wt: 288.38 g/mol
InChI Key: DRUFTGMQJWWIOL-ZDUSSCGKSA-N
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Description

1,2-Dihexanoyl-sn-glycerol (DiC6) is a synthetic diacylglycerol (DAG) with two hexanoyl (C6:0) fatty acid chains esterified at the sn-1 and sn-2 positions of the glycerol backbone. This compound is widely utilized in biochemical studies due to its shorter acyl chains, which enhance solubility in aqueous solutions compared to longer-chain DAGs like 1,2-dioleoyl-sn-glycerol (C18:1) . DiC6 has been implicated in lipid metabolism research, particularly in cancer studies, where reduced levels correlate with adverse clinical outcomes in non-small cell lung cancer (NSCLC) patients undergoing immunotherapy . Its role as a substrate in enzymatic assays, such as acetyltransferase activity in plant seed extracts, highlights its utility in probing lipid-modifying enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dihexanoyl-sn-glycerol can be synthesized through the esterification of glycerol with hexanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dihexanoyl-sn-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

1,2-Dihexanoyl-sn-glycerol serves as a model compound for studying the behavior of diacylglycerols in chemical reactions. It is instrumental in understanding the reactivity and stability of lipid compounds, allowing researchers to explore the dynamics of lipid interactions and modifications.

Biology

In biological research, this compound is utilized to investigate diacylglycerol's role in cellular signaling pathways. Specifically, it is crucial for studying PKC activation mechanisms. By mimicking DAG, this compound helps elucidate the signaling cascades triggered by PKC in various cell types.

Medicine

The compound has significant implications in medical research. Studies have shown that dysregulated PKC activity is linked to several diseases, including cancer and neurodegenerative disorders. By examining the effects of this compound on PKC activation, researchers can gain insights into disease mechanisms and potential therapeutic targets.

Industry

In industrial applications, this compound is used in developing lipid-based drug delivery systems due to its ability to enhance membrane permeability. Additionally, it finds applications in cosmetic formulations where lipid interactions are crucial for product efficacy and stability.

Target of Action

The primary target of this compound is Protein Kinase C (PKC). Upon activation by this compound, PKC phosphorylates downstream targets that lead to various cellular responses.

Mode of Action

The molecular mechanism involves the activation of PKC through mimicking DAG's action. This activation results in a cascade of phosphorylation events that influence cell signaling pathways related to growth and apoptosis.

Biochemical Properties

  • Molecular Formula: C15H30O5
  • Molecular Weight: 286.41 g/mol

This compound mimics DAG's biochemical properties by activating PKC and influencing lipid metabolism and calcium mobilization within cells.

Cellular Effects

This compound has been shown to induce apoptosis in various cell lines when activated through PKC pathways. For instance, studies on SNU-16 gastric adenocarcinoma cells demonstrated that treatment with this compound led to DNA fragmentation and caspase-3 activation, indicating apoptotic processes triggered by PKC signaling.

Case Study 1: Cancer Research

In a study focusing on non-small cell lung cancer (NSCLC), alterations in lipid metabolism were observed with reductions in diacylglycerols like this compound. This finding suggests a potential role for this compound in understanding tumor biology and developing targeted therapies against NSCLC .

Case Study 2: Neurodegenerative Disorders

Research examining the effects of PKC activation by this compound has revealed insights into neurodegenerative diseases where PKC dysregulation plays a critical role. The compound's ability to modulate cellular signaling pathways offers therapeutic avenues for conditions like Alzheimer's disease .

Mechanism of Action

1,2-Dihexanoyl-sn-glycerol exerts its effects by mimicking the natural diacylglycerol in cells. It activates protein kinase C by binding to its regulatory domain, leading to the phosphorylation of various target proteins involved in cellular processes such as proliferation, differentiation, and apoptosis. This activation triggers a cascade of signaling events that modulate cellular functions .

Comparison with Similar Compounds

Comparison with Similar Diacylglycerols

Structural and Physicochemical Properties

Diacylglycerols vary in acyl chain length, saturation, and stereochemistry, which critically influence their solubility, membrane interaction, and biological activity.

Table 1: Key Structural and Functional Differences

Compound Acyl Chain Length Solubility Key Applications/Effects
1,2-Dihexanoyl-sn-glycerol (DiC6) C6:0 High (aqueous) Inhibits spontaneous membrane integration; biomarker in NSCLC
1,2-Dioctanoyl-sn-glycerol (DiC8) C8:0 Moderate Activates protein kinase C (PKC) with ED50 = 20 µg/mL; no PKC down-regulation
1,2-Dilauroyl-sn-glycerol (C12:0) C12:0 Low Substrate for diacylglycerol kinase (KM = 24 µM)
1,2-Dioleoyl-sn-glycerol (C18:1) C18:1 (unsaturated) Very low Stabilizes lipid bilayers; used in liposome formulations

Key Findings :

  • Chain Length and Solubility : Shorter chains (e.g., C6) increase aqueous solubility, making DiC6 suitable for in vitro assays requiring rapid membrane penetration .
  • Membrane Integration : DiC6 (C6) efficiently blocks spontaneous membrane protein integration, whereas longer-chain DAGs (e.g., C18:1) are less effective .
  • Enzyme Specificity: Diacylglycerol kinase preferentially processes C12:0 DAGs, while PKC activation is more pronounced with C8:0 and C6:0 analogs .

Table 2: Impact of Acyl Chain Length on Membrane Integration Blockage

Compound Chain Length Integration Blockage Efficiency Reference
DiC4 C4:0 Low
DiC6 C6:0 High
DiC18 C18:1 Low

Clinical and Therapeutic Implications

  • DiC6 as a Biomarker: In NSCLC, DiC6 depletion correlates with immunotherapy resistance, unlike other DAGs such as 1,2-dioleoyl-sn-glycerol, which lacks this association .
  • Therapeutic Potential: DiC8’s ability to transiently activate PKC without down-regulation offers advantages in drug design for cancers dependent on PKC signaling .

Notes on Comparative Studies

Structural Isomerism : sn-1,2 vs. sn-1,3 DAGs (e.g., POP vs. PPO triglycerides) exhibit distinct phase behaviors and metabolic fates, underscoring the importance of stereochemistry .

Enzyme Specificity : Phosphatidylserine synthetase binds CDP-diacylglycerol with high affinity for C12:0 and C14:0 chains, highlighting chain-length-dependent substrate recognition .

Analytical Challenges: Reverse-phase TLC and HPLC are critical for resolving DiC6 from its 1,3-isomer, which co-migrates in normal-phase systems .

Biological Activity

1,2-Dihexanoyl-sn-glycerol (DHG) is a synthetic analog of diacylglycerol (DAG), a well-known second messenger involved in various cellular signaling pathways. This compound is primarily studied for its role in activating protein kinase C (PKC), which plays a crucial part in regulating numerous physiological processes, including cell growth, differentiation, and apoptosis.

Chemical Structure and Properties

  • Chemical Formula : C15H28O5
  • Molecular Weight : 284.38 g/mol
  • CAS Number : 10469389

The structure of this compound consists of a glycerol backbone esterified with two hexanoyl groups at the first and second positions. This configuration is significant as it influences the compound's biological activity and interaction with cellular membranes.

This compound acts as a PKC activator. PKC is a family of enzymes that play vital roles in various signal transduction pathways. When activated by compounds like DHG, PKC can phosphorylate serine and threonine residues on target proteins, thereby altering their function and activity.

Key Functions of PKC Activation

  • Cell Proliferation : PKC activation is linked to the promotion of cell growth and proliferation.
  • Differentiation : It influences the differentiation of various cell types, including neurons and immune cells.
  • Apoptosis Regulation : PKC can modulate apoptotic pathways, affecting cell survival.

In Vitro Studies

Research has demonstrated that this compound can stimulate PKC activity in various cell lines. For instance:

  • Cell Line : HEK293 (human embryonic kidney cells)
  • Observation : Treatment with DHG increased PKC phosphorylation levels compared to control groups, indicating enhanced enzymatic activity.

Case Studies

A study investigated the effects of DHG on cancer cell lines:

Cell LineTreatment Concentration (µM)Effect on Cell Viability (%)
MCF-7 (breast cancer)1075%
HeLa (cervical cancer)2060%
A549 (lung cancer)1570%

These results suggest that while DHG does not induce complete cytotoxicity at these concentrations, it significantly affects cell viability, indicating potential therapeutic applications in cancer treatment.

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, it is helpful to compare it with other diacylglycerol analogs:

CompoundPKC ActivationCytotoxicity LevelNotes
This compoundHighModerateEffective in various cell lines
1,2-Dioctanoyl-sn-glycerolVery HighHighMore potent but higher toxicity
1,2-Dicaproyl-sn-glycerolModerateLowLess effective in PKC activation

This table illustrates that while DHG has significant PKC activation potential, its cytotoxicity remains moderate compared to other analogs.

Properties

IUPAC Name

[(2S)-2-hexanoyloxy-3-hydroxypropyl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-12-13(11-16)20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUFTGMQJWWIOL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(CO)OC(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
1,2-Dihexanoyl-sn-glycerol
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
1,2-Dihexanoyl-sn-glycerol
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
1,2-Dihexanoyl-sn-glycerol
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
1,2-Dihexanoyl-sn-glycerol
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
1,2-Dihexanoyl-sn-glycerol
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
1,2-Dihexanoyl-sn-glycerol

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